Coniferaldehyde
Coniferaldehyde
Coniferyl aldehyde is a member of the class of cinnamaldehydes that is cinnamaldehyde substituted by a hydroxy group at position 4 and a methoxy group at position 3. It has a role as an antifungal agent and a plant metabolite. It is a member of cinnamaldehydes, a phenylpropanoid and a member of guaiacols. It is functionally related to an (E)-cinnamaldehyde.
4-Hydroxy-3-methoxycinnamaldehyde is a natural product found in Camellia sinensis, Magnolia officinalis, and other organisms with data available.
4-Hydroxy-3-methoxycinnamaldehyde is a natural product found in Camellia sinensis, Magnolia officinalis, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
20649-42-7
VCID:
VC21098335
InChI:
InChI=1S/C10H10O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-7,12H,1H3/b3-2+
SMILES:
COC1=C(C=CC(=C1)C=CC=O)O
Molecular Formula:
C10H10O3
Molecular Weight:
178.18 g/mol
Coniferaldehyde
CAS No.: 20649-42-7
Cat. No.: VC21098335
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Coniferyl aldehyde is a member of the class of cinnamaldehydes that is cinnamaldehyde substituted by a hydroxy group at position 4 and a methoxy group at position 3. It has a role as an antifungal agent and a plant metabolite. It is a member of cinnamaldehydes, a phenylpropanoid and a member of guaiacols. It is functionally related to an (E)-cinnamaldehyde. 4-Hydroxy-3-methoxycinnamaldehyde is a natural product found in Camellia sinensis, Magnolia officinalis, and other organisms with data available. |
|---|---|
| CAS No. | 20649-42-7 |
| Molecular Formula | C10H10O3 |
| Molecular Weight | 178.18 g/mol |
| IUPAC Name | (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enal |
| Standard InChI | InChI=1S/C10H10O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-7,12H,1H3/b3-2+ |
| Standard InChI Key | DKZBBWMURDFHNE-NSCUHMNNSA-N |
| Isomeric SMILES | COC1=C(C=CC(=C1)/C=C/C=O)O |
| SMILES | COC1=C(C=CC(=C1)C=CC=O)O |
| Canonical SMILES | COC1=C(C=CC(=C1)C=CC=O)O |
| Appearance | Powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator